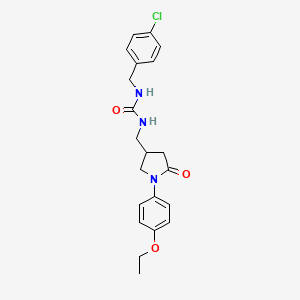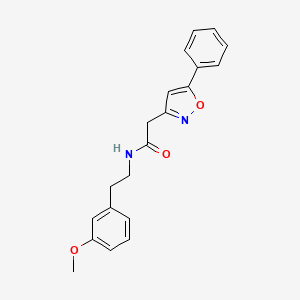
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(3-methoxyphenyl)acetamide, also known as NAPA, is a chemical compound that has gained attention in the scientific community due to its potential use in medicinal chemistry. NAPA has been studied for its ability to act as a neuroprotective agent, as well as its potential use in treating various diseases. In
Scientific Research Applications
Paracetamol: Pharmacodynamics and Safety
Paracetamol, known for its analgesic and antipyretic properties, has been extensively studied to understand its mechanisms of action, safe administration, and the risk factors associated with its toxicity. The central nervous system plays a significant role in its effects, with specific dosages recommended for different therapeutic needs. However, certain clinical conditions and concomitant drug use may elevate the risk of toxicity, emphasizing the importance of optimizing administration to prevent overdose while maximizing therapeutic effects (Marzuillo, Guarino, & Barbi, 2014).
Metabolism and Genetic Differences
The metabolism of paracetamol involves several pathways, including glucuronidation and sulfation, with a toxic metabolite potentially accumulating in cases of overdose. Intersubject and ethnic differences in metabolism suggest varying susceptibilities to toxicity and pain alleviation effects, linked to different pharmacogenetic profiles (Zhao & Pickering, 2011).
Molecular Pathogenesis of Liver Injury
Acetaminophen-induced liver injury (AILI) represents a significant area of research, focusing on understanding the pathological mechanisms underlying AILI and exploring potential treatment options. Three main mechanisms involved in AILI pathogenesis include hepatocyte necrosis, sterile inflammation, and hepatocyte regeneration, with N-acetyl-p-benzoquinone imine (NAPQI) protein adducts, danger-associated molecular patterns (DAMPs), and various growth factors playing crucial roles (Cai et al., 2022).
Environmental Pollutants and Human Exposure
Research on polychlorinated naphthalenes (PCNs) and their toxicological similarities to other well-known environmental contaminants has highlighted the need for further investigations into human exposure and potential health effects through dietary intake, particularly focusing on aquatic species (Domingo, 2004).
properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-26-18-9-4-6-16(14-18)15-22(25)23-13-12-21(24)20-11-5-8-17-7-2-3-10-19(17)20/h2-11,14,21,24H,12-13,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGVHJHKNTUPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2857693.png)

![1-methyl-3-(2-(piperidin-1-yl)ethyl)-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2857695.png)
![N-benzyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide](/img/structure/B2857697.png)

![6-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2857701.png)
![N-methyl-N-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)methanesulfonamide](/img/structure/B2857703.png)

![4-chloro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2857707.png)
![7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![5-[(3-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2857710.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2857713.png)